molecular formula C8H17Cl2NO B13769410 Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride CAS No. 70729-69-0

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride

Katalognummer: B13769410
CAS-Nummer: 70729-69-0
Molekulargewicht: 214.13 g/mol
InChI-Schlüssel: ROHZEENBJZUCSE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is a colorless or pale yellow solid that dissolves in water to form positively charged ions . This compound is used in various industrial and scientific applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-chloro-2-hydroxypropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium salt . Industrial production methods may involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride involves its ability to form positively charged ions in solution. These ions interact with negatively charged surfaces, such as cell membranes or polymer surfaces, leading to various effects. In biological systems, the compound can disrupt cell membranes, leading to antimicrobial activity. In industrial applications, its surfactant properties help in the stabilization of emulsions and dispersions .

Vergleich Mit ähnlichen Verbindungen

Allyl(3-chloro-2-hydroxypropyl)dimethylammonium chloride can be compared to other quaternary ammonium compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique surfactant and antimicrobial properties .

Eigenschaften

CAS-Nummer

70729-69-0

Molekularformel

C8H17Cl2NO

Molekulargewicht

214.13 g/mol

IUPAC-Name

(3-chloro-2-hydroxypropyl)-dimethyl-prop-2-enylazanium;chloride

InChI

InChI=1S/C8H17ClNO.ClH/c1-4-5-10(2,3)7-8(11)6-9;/h4,8,11H,1,5-7H2,2-3H3;1H/q+1;/p-1

InChI-Schlüssel

ROHZEENBJZUCSE-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CC=C)CC(CCl)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.